Diisopropyl 11-(4-fluorobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate Diisopropyl 11-(4-fluorobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate
Brand Name: Vulcanchem
CAS No.: 618444-14-7
VCID: VC16125933
InChI: InChI=1S/C30H25FN2O5/c1-16(2)37-29(35)23-22-14-11-19-8-7-18-6-5-15-32-25(18)26(19)33(22)27(24(23)30(36)38-17(3)4)28(34)20-9-12-21(31)13-10-20/h5-17H,1-4H3
SMILES:
Molecular Formula: C30H25FN2O5
Molecular Weight: 512.5 g/mol

Diisopropyl 11-(4-fluorobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate

CAS No.: 618444-14-7

Cat. No.: VC16125933

Molecular Formula: C30H25FN2O5

Molecular Weight: 512.5 g/mol

* For research use only. Not for human or veterinary use.

Diisopropyl 11-(4-fluorobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate - 618444-14-7

Specification

CAS No. 618444-14-7
Molecular Formula C30H25FN2O5
Molecular Weight 512.5 g/mol
IUPAC Name dipropan-2-yl 11-(4-fluorobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate
Standard InChI InChI=1S/C30H25FN2O5/c1-16(2)37-29(35)23-22-14-11-19-8-7-18-6-5-15-32-25(18)26(19)33(22)27(24(23)30(36)38-17(3)4)28(34)20-9-12-21(31)13-10-20/h5-17H,1-4H3
Standard InChI Key PLSGVDMWYMXFDD-UHFFFAOYSA-N
Canonical SMILES CC(C)OC(=O)C1=C2C=CC3=C(N2C(=C1C(=O)OC(C)C)C(=O)C4=CC=C(C=C4)F)C5=C(C=CC=N5)C=C3

Introduction

Diisopropyl 11-(4-fluorobenzoyl)pyrrolo[1,2-a]phenanthroline-9,10-dicarboxylate is a complex organic compound with a unique structural framework. It belongs to the category of pyrrolidine derivatives, which are widely studied in medicinal chemistry due to their diverse biological activities and potential therapeutic applications. The compound's CAS number is 618444-14-7, and its linear formula is C30H25FN2O5 .

Synthesis and Characterization

The synthesis of Diisopropyl 11-(4-fluorobenzoyl)pyrrolo[1,2-a]phenanthroline-9,10-dicarboxylate typically involves multi-step organic reactions. Due to the complexity of these reactions, techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor reaction progress and confirm product identity and purity.

Synthesis Steps Overview

  • Starting Materials: The synthesis begins with appropriate starting materials, often involving pyrrolo[1,2-a]phenanthroline derivatives.

  • Benzoylation: Introduction of the 4-fluorobenzoyl group.

  • Esterification: Formation of the diisopropyl esters.

Potential Applications

Research into compounds like Diisopropyl 11-(4-fluorobenzoyl)pyrrolo[1,2-a]phenanthroline-9,10-dicarboxylate suggests potential applications in medicinal chemistry, particularly in targeting specific enzymes or receptors involved in disease processes. The compound's ability to interact with biological macromolecules could modulate various cellular processes, offering insights into therapeutic uses.

Potential Applications Table

FieldPotential Use
Medicinal ChemistryTargeting enzymes or receptors in disease processes
Biological ResearchModulating cellular processes through interaction with proteins and nucleic acids

Comparison with Similar Compounds

Compounds with similar structures, such as Diisopropyl 11-(4-bromobenzoyl)pyrrolo[1,2-a]phenanthroline-9,10-dicarboxylate and Diisopropyl 11-(4-methylbenzoyl)pyrrolo[1,2-a]phenanthroline-9,10-dicarboxylate, exhibit different reactivity profiles due to variations in their halogen or alkyl substituents . These differences can affect their biological activity and potential therapeutic applications.

Comparison Table

CompoundStructural DifferenceUnique Characteristics
Diisopropyl 11-(4-bromobenzoyl)pyrrolo[1,2-a]phenanthroline-9,10-dicarboxylateBromine instead of fluorineDifferent reactivity and biological interactions
Diisopropyl 11-(4-methylbenzoyl)pyrrolo[1,2-a]phenanthroline-9,10-dicarboxylateMethyl group instead of fluorineAltered electronic properties affecting binding affinity

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator